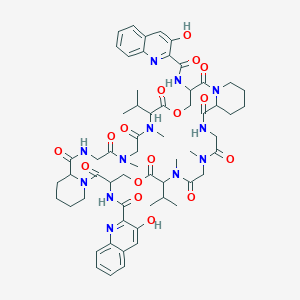
Methyl 5-methylisoxazole-4-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 5-methylisoxazole-4-carboxylate and its derivatives involves innovative methods that enhance efficiency and yield. A notable approach includes the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, which leads to the formation of isoxazole-4-carboxylic esters and amides. This process highlights the domino isoxazole-isoxazole isomerization technique, which under specific conditions, also facilitates the synthesis of methyl oxazole-4-carboxylates through the isomerization of 4-formyl-5-methoxyisoxazoles (Serebryannikova et al., 2019).
Molecular Structure Analysis
The molecular structure of Methyl 5-methylisoxazole-4-carboxylate has been elucidated through various spectroscopic and computational methods. Detailed DFT (Density Functional Theory) calculations provide insights into the low energy conformers of related compounds, aiding in the understanding of their structural dynamics and reactivity patterns. Such studies are pivotal for designing targeted chemical reactions and understanding the fundamental aspects of the molecule's behavior under different conditions (Lopes et al., 2011).
Chemical Reactions and Properties
Methyl 5-methylisoxazole-4-carboxylate participates in a range of chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. For instance, it undergoes controlled isoxazole-azirine-isoxazole/oxazole isomerization, demonstrating its utility in the synthesis of complex molecules. The mechanism and route of these reactions are significantly influenced by the substituents on the isoxazole core and the reaction conditions, indicating the compound's versatile reactivity profile (Serebryannikova et al., 2019).
Aplicaciones Científicas De Investigación
Drug Discovery
- Field : Medicinal Chemistry
- Application Summary : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .
- Methods of Application : Various synthetic techniques are in use for isoxazole synthesis. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
- Results or Outcomes : The development of new eco-friendly synthetic strategies is imperative due to the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
Solid Phase Peptide Synthesis
- Field : Biochemistry
- Application Summary : 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a new unnatural β-amino acid, has been investigated for its application in the solid phase peptide synthesis .
- Methods of Application : AMIA was successfully coupled to a resin-bound peptide using different reaction conditions .
- Results or Outcomes : The study showed that AMIA could be a potential candidate for the synthesis of peptides .
Crystallography
- Field : Crystallography
- Application Summary : The title compound, C5H5NO3, lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit .
- Methods of Application : The molecule was studied using X-ray crystallography .
- Results or Outcomes : In the crystal, strong intermolecular O—H N hydrogen bonds result in the formation of a linear chain structure along [100], and there are also weak C—H O hydrogen bonds between the chains which help to stabilize the crystal packing .
Synthesis of Leflunomide
- Field : Pharmaceutical Chemistry
- Application Summary : The title compound is an intermediate for the synthesis of Leflunomide, an important anti-rheumatoid arthritis drug .
- Methods of Application : The specific synthetic methods are not detailed in the source, but typically involve organic synthesis techniques .
- Results or Outcomes : The successful synthesis of Leflunomide, a drug used to treat rheumatoid arthritis .
Materials-Oriented Chemical Engineering
- Field : Materials-Oriented Chemical Engineering
- Application Summary : The title compound, C5H5NO3, lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit .
- Methods of Application : The molecule was studied using X-ray crystallography .
- Results or Outcomes : In the crystal, strong intermolecular O—H N hydrogen bonds result in the formation of a linear chain structure along [100], and there are also weak C—H O hydrogen bonds between the chains which help to stabilize the crystal packing .
Synthesis of Anti-rheumatoid Arthritis Drug
- Field : Pharmaceutical Chemistry
- Application Summary : The title compound is an intermediate for the synthesis of an important anti-rheumatoid arthritis drug .
- Methods of Application : The specific synthetic methods are not detailed in the source, but typically involve organic synthesis techniques .
- Results or Outcomes : The successful synthesis of an anti-rheumatoid arthritis drug .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBUWIGURZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624550 | |
| Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylisoxazole-4-carboxylate | |
CAS RN |
100047-54-9 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)


![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)


